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Compound of Interest

Compound Name: 2,4-Dimethylbenzaldehyde

Cat. No.: B100707

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethylbenzaldehyde, a key intermediate in various chemical syntheses. The data
presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), are essential for the structural elucidation and quality control of this
compound. This document is intended for researchers, scientists, and professionals in drug
development and related fields.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,4-
Dimethylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2,4-Dimethylbenzaldehyde
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Chemical Shift (8) ppm Multiplicity Assighment

10.166 s Aldehyde proton (-CHO)
7.655 d Aromatic proton (H-6)

7.127 d Aromatic proton (H-5)

7.030 S Aromatic proton (H-3)

2.600 s Methyl protons (-CHs at C-2)
2.350 S Methyl protons (-CHs at C-4)

Solvent: CDCIs, Frequency: 399.65 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for 2,4-Dimethylbenzaldehyde

Chemical Shift (6) ppm

Assignment

192.5 Carbonyl carbon (C=0)
145.0 Aromatic carbon (C-4)
140.2 Aromatic carbon (C-2)
134.5 Aromatic carbon (C-1)
133.0 Aromatic carbon (C-6)
129.8 Aromatic carbon (C-5)
122.0 Aromatic carbon (C-3)

21.8 Methyl carbon (-CHs at C-4)
19.5 Methyl carbon (-CHs at C-2)

Solvent: CDCls.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2,4-Dimethylbenzaldehyde
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Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

2920 Medium

methyl)
2860, 2730 Weak C-H stretch (aldehyde)

C=0 stretch (conjugated
1695 Strong

aldehyde)
1610, 1575 Medium C=C stretch (aromatic ring)
1210 Medium C-H in-plane bend

C-H out-of-plane bend (1,2,4-
820 Strong

trisubstituted)

Sample Phase: Liquid film/Neat.[4][5]

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for 2,4-Dimethylbenzaldehyde

m/z Relative Intensity (%) Assighment

134 100 [M]* (Molecular ion)
133 95 [M-H]*

105 50 [M-CHO]*

91 30 [C7H7]* (Tropylium ion)
77 25 [CeHs]* (Phenyl ion)

lonization Method: Electron lonization (EI).[6][7]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2,4-Dimethylbenzaldehyde was dissolved in
0.5-0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: *H and 3C NMR spectra were recorded on a Bruker
Avance spectrometer operating at a proton frequency of 400 MHz. For *H NMR, 16 scans were
accumulated with a relaxation delay of 1 second. For 33C NMR, a proton-decoupled spectrum
was acquired with 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat 2,4-
Dimethylbenzaldehyde was placed directly onto the diamond crystal of an ATR accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Bruker Tensor 27
FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of
4000-400 cm~* with a resolution of 4 cm~1. A background spectrum of the clean, empty ATR
crystal was recorded prior to the sample measurement.[5]

Mass Spectrometry (MS)

Sample Introduction and lonization: The sample was introduced via a gas chromatograph (GC)
coupled to a mass spectrometer. Electron lonization (EI) was performed at 70 eV.

Instrumentation and Data Acquisition: Mass spectra were obtained using a NIST Mass
Spectrometry Data Center instrument. The mass analyzer was scanned over a range of m/z
40-400.[5][7]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,4-
Dimethylbenzaldehyde, from sample preparation to structural elucidation.
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Spectroscopic Analysis of 2,4-Dimethylbenzaldehyde
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Caption: Workflow for Spectroscopic Analysis of 2,4-Dimethylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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